molecular formula C12H12N2O2 B11889079 8-((Methylamino)methyl)quinoline-5-carboxylic acid CAS No. 82967-31-5

8-((Methylamino)methyl)quinoline-5-carboxylic acid

Cat. No.: B11889079
CAS No.: 82967-31-5
M. Wt: 216.24 g/mol
InChI Key: ANYOBZHUAQKVMZ-UHFFFAOYSA-N
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Description

8-((Methylamino)methyl)quinoline-5-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often used in the development of pharmaceuticals due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Methylamino)methyl)quinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

8-((Methylamino)methyl)quinoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .

Scientific Research Applications

8-((Methylamino)methyl)quinoline-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases like malaria and tuberculosis.

    Industry: Utilized in the development of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((Methylamino)methyl)quinoline-5-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its methylamino and carboxylic acid groups allow for versatile modifications, making it a valuable compound in medicinal chemistry .

Biological Activity

8-((Methylamino)methyl)quinoline-5-carboxylic acid, a derivative of quinoline, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline structure with a carboxylic acid group at the 5-position and a methylamino group at the 8-position. This unique substitution pattern contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : Approximately 220.24 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA replication and cell division processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also demonstrated potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the inhibition of key enzymes such as topoisomerases, which are essential for DNA replication.

Case Study : In vitro studies revealed that at concentrations ranging from 10 to 100 µM, this compound reduced cell viability by up to 70% in HeLa cells after 48 hours of treatment .

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties as well. It has been tested against various viruses, showing promising results in inhibiting viral replication. For example, derivatives of quinoline have been noted for their effectiveness against influenza viruses.

The biological activity of this compound is attributed to its ability to bind to critical enzymes involved in cellular processes:

  • Topoisomerase Inhibition : The compound binds to topoisomerases, disrupting their function in DNA replication.
  • Kinase Inhibition : It may also inhibit specific kinases involved in cell signaling pathways that regulate cell growth and division.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing quinoline derivatives with carboxylic acids.
  • N-Methylation : Employing methylating agents to introduce the methylamino group.

Properties

CAS No.

82967-31-5

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

8-(methylaminomethyl)quinoline-5-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-13-7-8-4-5-10(12(15)16)9-3-2-6-14-11(8)9/h2-6,13H,7H2,1H3,(H,15,16)

InChI Key

ANYOBZHUAQKVMZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C2C(=C(C=C1)C(=O)O)C=CC=N2

Origin of Product

United States

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